molecular formula C16H13IN2O3 B12640796 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B12640796
M. Wt: 408.19 g/mol
InChI Key: ROFCNRMMPQQLCV-UHFFFAOYSA-N
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Description

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the hydroxy and iodo substituents.

    Pyrrolidine-2,5-dione: This compound is structurally similar but does not have the aromatic substituents.

Uniqueness

3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxy and iodo groups enhances its reactivity and potential for interaction with biological targets .

Properties

Molecular Formula

C16H13IN2O3

Molecular Weight

408.19 g/mol

IUPAC Name

3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2

InChI Key

ROFCNRMMPQQLCV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O

Origin of Product

United States

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